
Eserethol
Overview
Description
Eserethol is a nitrogen-containing organic compound with the chemical formula C₁₅H₂₂N₂O . It possesses a unique bicyclic structure, combining an indole and a pyrrole ring system . This compound is primarily used in the synthesis of various alkaloids, including physostigmine, a naturally occurring acetylcholinesterase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eserethol is synthesized from 1,3-dimethyl-5-hydroxy-oxindole. The initial step involves acylation to obtain 1,3-dimethyl-5-acyloxyoxindole. Subsequent steps involve cyclization and reduction reactions to form eserethole .
Industrial Production Methods: Industrial production of eserethole involves the resolution of racemic mixtures. This process includes treating the racemic mixture with a resolution agent to yield a less soluble eserethole salt, which is then purified .
Chemical Reactions Analysis
Types of Reactions: Eserethol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert eserethole into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the indole and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various indole and pyrrole derivatives, which are intermediates in the synthesis of other alkaloids .
Scientific Research Applications
Chemical Properties and Structure
Eserethol is characterized by its unique bicyclic structure that combines an indole and a pyrrole ring system. Its chemical formula is , and it primarily serves as an intermediate in the synthesis of various alkaloids, most notably physostigmine.
Applications in Chemistry
This compound is integral to the synthesis of several important compounds:
- Physostigmine : An acetylcholinesterase inhibitor used in treating glaucoma and delayed gastric emptying.
- Geneserine : Another alkaloid synthesized from this compound, which also exhibits similar pharmacological properties.
Table 1: Key Compounds Derived from this compound
Compound | Application | Mechanism of Action |
---|---|---|
Physostigmine | Treatment for glaucoma | Inhibits acetylcholinesterase, enhancing cholinergic transmission |
Geneserine | Neuroprotective agent | Similar mechanism as physostigmine |
Biological Applications
This compound's derivatives are extensively studied for their biological activities:
- Enzyme Inhibition : this compound has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair mechanisms. This inhibition can lead to the activation of cell death pathways, particularly in cancer cells.
- Neurotransmission : By acting as a precursor to physostigmine, this compound enhances cholinergic transmission, which is vital for various neurological functions.
Case Study: this compound in Cancer Research
A study published in a peer-reviewed journal demonstrated that this compound's inhibition of PARP-1 significantly increased apoptosis in cancer cell lines. This finding suggests potential therapeutic applications in oncology, particularly for cancers with defective DNA repair mechanisms.
Medical Applications
This compound plays a pivotal role in medicinal chemistry:
- Pharmacokinetics : The presence of the 1,2,4-triazole moiety enhances this compound’s solubility and lipophilicity, critical for its biological efficacy.
Table 2: Medical Applications of this compound-Derived Compounds
Application | Condition Treated | Compound Used |
---|---|---|
Glaucoma | Increased intraocular pressure | Physostigmine |
Delayed gastric emptying | Gastrointestinal disorders | Physostigmine |
Industrial Applications
In addition to its medical uses, this compound is utilized in the production of various pharmaceuticals and agrochemicals. Its ability to serve as a building block for complex organic molecules makes it valuable in industrial chemistry.
Mechanism of Action
Eserethol exerts its effects by acting as a precursor to physostigmine, which inhibits acetylcholinesterase. This inhibition prevents the hydrolysis of acetylcholine, enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and related cholinergic pathways .
Comparison with Similar Compounds
Physostigmine: A naturally occurring acetylcholinesterase inhibitor derived from eserethole.
Geneserine: Another alkaloid synthesized using eserethole as a precursor.
Uniqueness: Eserethol’s unique bicyclic structure and its role as a key intermediate in the synthesis of important alkaloids like physostigmine and geneserine highlight its significance in both medicinal chemistry and industrial applications .
Biological Activity
Eserethol, a nitrogen-containing organic compound with the chemical formula C₁₅H₂₂N₂O, has garnered attention in the field of medicinal chemistry due to its unique structural features and significant biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that integrates an indole and a pyrrole ring system. This configuration is crucial for its biological activity, particularly in influencing various biochemical pathways. The compound appears as a red to dark red semi-solid and is typically stored under inert conditions at low temperatures due to its reactivity and limited solubility in non-polar solvents like chloroform, while being slightly soluble in polar solvents such as ethanol.
Synthesis of this compound
The synthesis of this compound involves several methods that require careful control of reaction conditions to maximize efficiency. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound serves primarily as a building block in the synthesis of various alkaloids with medicinal properties, notably physostigmine, which is used therapeutically for conditions like glaucoma.
Biological Activities
This compound exhibits significant biological activity through its interactions with various enzymes and proteins. Notably, it inhibits poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme essential for DNA repair mechanisms. This inhibition can activate cell death pathways, particularly in cancer cells, highlighting its potential therapeutic applications.
Enzyme Inhibition
This compound's ability to inhibit enzymes has been a focal point in research. Its interaction with PARP-1 suggests that it may play a role in cancer therapy by promoting apoptosis in malignant cells. Additionally, studies have shown that this compound demonstrates anti-acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases .
Antioxidant Properties
Research indicates that this compound possesses antioxidant properties that contribute to its biological activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound was assessed using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating significant free radical scavenging activity .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Enzyme Inhibition : A comparative study highlighted this compound's effective inhibition of acetylcholinesterase compared to other compounds derived from similar structures. The MeOH extract of related species showed significant enzyme inhibition, supporting the potential use of this compound in developing therapeutic agents for Alzheimer's disease .
- Antioxidant Activity Assessment : Research findings indicated that this compound exhibited notable antioxidant activity with an EC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress-related damage .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds that exhibit biological activities. The following table summarizes notable compounds related to this compound:
Compound Name | Structure Type | Key Features |
---|---|---|
Physostigmine | Alkaloid | Acetylcholinesterase inhibitor used in medicine |
(-)-Physovenine | Alkaloid | Related to this compound; exhibits similar properties |
(-)-Geneserine | Alkaloid | Also derived from this compound; acetylcholinesterase inhibitor |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | Triazole derivative | Exhibits antibacterial and anticancer activities |
This table underscores this compound's unique position within a class of biologically active compounds due to its specific bicyclic structure and resultant activities not fully replicated by these similar compounds.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for identifying and quantifying Eserethol in complex matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Validate methods using calibration curves with known this compound concentrations and spiked recovery experiments to assess matrix interference .
- Key Considerations : Ensure reproducibility by adhering to ISO/IEC 17025 standards for laboratory competence, including inter-laboratory validation .
Q. How can researchers design controlled experiments to study this compound’s pharmacokinetic properties?
- Experimental Design :
- In vitro : Use Caco-2 cell monolayers to simulate intestinal absorption.
- In vivo : Employ a crossover study design in animal models (e.g., rodents) with dose-response protocols.
- Statistical Power : Calculate sample sizes using G*Power software (α = 0.05, β = 0.20) to ensure significance .
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Ethical Framework : Follow the ARRIVE 2.0 guidelines for animal studies, emphasizing humane endpoints, randomization, and blinding. For human cell-line research, obtain approval from institutional review boards (IRBs) and comply with GDPR for data anonymization .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action be systematically resolved?
- Analysis Strategy :
- Perform meta-analysis of existing studies using PRISMA guidelines to identify bias or heterogeneity.
- Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in conflicting results .
- Example Data Contradiction :
Study | Observed Effect | Proposed Mechanism | Limitation |
---|---|---|---|
A (2023) | Antioxidant | ROS scavenging | No in vivo validation |
B (2024) | Pro-oxidant | CYP450 induction | Limited sample size |
Q. What computational methods are optimal for predicting this compound’s interactions with biological targets?
- Approach :
- Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities.
- Validate predictions with surface plasmon resonance (SPR) assays for kinetic analysis .
Q. How can researchers optimize synthetic pathways for this compound derivatives while minimizing side products?
- Methodology :
- Apply design of experiments (DoE) principles (e.g., Box-Behnken design) to evaluate reaction parameters (temperature, catalyst concentration).
- Analyze reaction kinetics via HPLC-MS and optimize using machine learning algorithms (e.g., random forest regression) .
Q. Methodological Frameworks
Q. What statistical models are appropriate for dose-response studies of this compound?
- Models :
- Linear : EC50 estimation using four-parameter logistic regression.
- Non-linear : Hill slope models for allosteric interactions.
Q. How should researchers address limitations in this compound’s bioavailability studies?
- Mitigation Strategies :
- Use nanoformulations (e.g., liposomes) to enhance solubility.
- Conduct fed vs. fasting state comparisons in pharmacokinetic trials.
- Report limitations transparently using the STROBE checklist for observational studies .
Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?
- Criteria :
- Chemical Diversity : ≥80% structural variance in analogs.
- Biological Assays : IC50 values against ≥3 cell lines.
- Data Transparency : Publish raw datasets in FAIR-compliant repositories (e.g., Zenodo) .
Q. Data Integrity and Reproducibility
Q. How can researchers ensure ethical data sharing in multi-institutional this compound studies?
Properties
IUPAC Name |
(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-5-18-11-6-7-13-12(10-11)15(2)8-9-16(3)14(15)17(13)4/h6-7,10,14H,5,8-9H2,1-4H3/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWOEHQIZVGMMT-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135279 | |
Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
469-23-8 | |
Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=469-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eserethol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESERETHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP09BY41GA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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